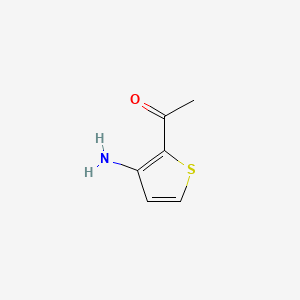

2-Acetyl-3-aminothiophene

描述

Historical Development and Discovery

The development of this compound is intrinsically linked to the pioneering work of Karl Gewald, who first reported the Gewald reaction in 1961. This foundational organic transformation established a universal method for synthesizing substituted 2-aminothiophenes and fundamentally changed the landscape of thiophene chemistry research. The availability of mild reaction conditions and accessible starting materials contributed significantly to the widespread adoption of this methodology across diverse synthetic applications.

The specific synthesis of 3-acetyl-2-aminothiophenes, which includes this compound as a key member, was first achieved in 2006 by researchers who developed a modified Gewald reaction protocol. This breakthrough represented a significant extension of the original Gewald methodology, as it introduced the use of cyanoacetone as a novel starting material that had not been previously employed in this reaction type. The research demonstrated that cyanoacetone, despite its inherent instability, could be successfully cyclized with appropriate alpha-mercaptoaldehyde dimers using triethylamine in dimethylformamide at sixty degrees Celsius.

The historical significance of this development extends beyond the immediate synthetic achievement, as it opened new pathways for accessing acetyl-substituted aminothiophenes that were previously difficult to obtain. The researchers noted that while several thiophene ring syntheses were known in the literature for producing thiophen-2-amines, the subsequent introduction of amino groups into existing thiophene moieties remained a challenging task. The Gewald reaction's ability to introduce the amino function directly at the 2-position during the cyclization process proved to be unparalleled for constructing 2-aminothiophene structural motifs.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, serving as both a synthetic target and a versatile intermediate for further chemical transformations. The compound's dual functionality, featuring both acetyl and amino groups on a thiophene ring system, provides multiple sites for chemical modification and derivatization. This structural versatility has made it an attractive scaffold for researchers developing new synthetic methodologies and exploring structure-activity relationships in heterocyclic systems.

The significance of this compound in heterocyclic chemistry is further underscored by its role as a precursor to more complex fused ring systems. Research has demonstrated that this compound can be successfully transformed into dithienopyridines, which represent an important class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthetic pathways leading from this compound to these more elaborate structures highlight the compound's utility as a building block in multi-step synthetic sequences.

The compound's incorporation into the broader aminothiophene family adds to its chemical significance, as 2-aminothiophenes collectively represent one of the most extensive and dynamic fields of contemporary thiophene research. The structural features present in this compound, particularly the electron-withdrawing acetyl group and the electron-donating amino group, create unique electronic properties that influence both reactivity patterns and potential applications in various chemical contexts.

Modern computational studies have provided deeper insights into the formation mechanisms of this compound and related compounds, revealing that the Gewald reaction proceeds through complex polysulfide intermediates that undergo thermodynamically controlled cyclization processes. These mechanistic investigations have enhanced our understanding of how such compounds form and have provided guidance for optimizing synthetic conditions and developing new variants of the reaction.

Nomenclature, Classification, and Terminology

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the thiophene ring serving as the parent structure. The compound is officially designated as 1-(3-aminothiophen-2-yl)ethanone according to International Union of Pure and Applied Chemistry naming protocols, which emphasizes the ethanone (acetyl) substituent attached to the 2-position of the 3-aminothiophene core. This systematic name clearly delineates the structural relationships between the functional groups and the heterocyclic scaffold.

Alternative nomenclature systems provide additional descriptive approaches to naming this compound. The designation "this compound" represents a more intuitive naming convention that directly specifies the positions of the acetyl and amino substituents on the thiophene ring. This numbering system follows the standard thiophene ring numbering, where the sulfur atom is assigned position 1, and subsequent positions are numbered sequentially around the five-membered ring.

The compound's classification within chemical databases and regulatory systems is established through its Chemical Abstracts Service registry number 31968-33-9, which provides a unique identifier for this specific molecular structure. Additional database identifiers include the molecular descriptor language number and various proprietary database codes that facilitate electronic searching and chemical information retrieval. The compound's simplified molecular-input line-entry system notation, represented as CC(=O)C1=C(C=CS1)N, provides a standardized linear representation of its molecular structure.

From a chemical classification perspective, this compound belongs to several overlapping categories within organic chemistry taxonomy. It is classified as a heterocyclic compound due to the presence of the sulfur-containing thiophene ring, as an aromatic compound due to the delocalized electron system within the thiophene framework, and as a substituted aminothiophene based on the presence of the amino functional group. The acetyl substituent further classifies it within the broader category of ketone-containing heterocycles.

The compound's physical properties, including its molecular weight of 141.188 grams per mole and its molecular formula of carbon six hydrogen seven nitrogen oxygen sulfur, provide additional descriptive parameters that aid in classification and identification. These molecular descriptors are essential for database searches, regulatory compliance, and quality control applications in both research and industrial settings.

Position in Thiophene Chemistry Research

This compound occupies a distinctive position within the contemporary landscape of thiophene chemistry research, representing both a product of fundamental synthetic methodology development and a gateway to advanced heterocyclic architectures. The compound's emergence from the Gewald reaction methodology places it at the intersection of classical organic synthesis and modern heterocyclic chemistry, where it serves as a testament to the enduring utility of well-established synthetic transformations.

Within the broader context of aminothiophene research, this compound contributes to an extensive family of compounds that have attracted considerable attention for their diverse applications spanning medicinal chemistry, materials science, and optoelectronics. The 2-aminothiophene scaffold, of which this compound is a member, has been recognized as one of the most important structural motifs in contemporary heterocyclic chemistry due to its presence in numerous pharmaceuticals and advanced materials.

Recent research developments have positioned this compound within the context of green chemistry initiatives, where researchers have explored environmentally benign synthetic approaches for its preparation. Studies have investigated the use of various heterogeneous catalysts, including metal oxide nanocomposites and supported magnetic nanoparticles, to facilitate the Gewald reaction under milder conditions with improved atom economy. These investigations reflect the broader trend in thiophene chemistry research toward developing more sustainable synthetic methodologies.

The compound's role in mechanistic studies has become increasingly prominent as computational chemistry techniques have advanced. Recent density functional theory investigations have utilized this compound and related compounds as model systems for understanding the complex mechanistic pathways involved in the Gewald reaction. These studies have revealed that the formation of such compounds involves intricate polysulfide chemistry, with multiple competing pathways leading to the final thiophene products through thermodynamically controlled processes.

Contemporary research has also explored the synthetic utility of this compound as a building block for more complex heterocyclic systems. Investigations into its reactivity with various electrophilic reagents, including the Vilsmeier-Haack reagent, have demonstrated pathways for constructing fused heterocyclic systems such as thieno[2,3-b]pyridines. These developments highlight the compound's versatility as a synthetic intermediate and its potential for generating diverse molecular architectures through established organic transformations.

The positioning of this compound within current research trends also reflects the ongoing interest in developing new applications for aminothiophene derivatives. Recent studies have explored the potential of structurally related compounds as positive allosteric modulators for G-protein coupled receptors, demonstrating the continued relevance of this chemical class in pharmaceutical research. While specific biological activities of this compound itself require further investigation, its structural features suggest potential for similar applications through appropriate derivatization strategies.

属性

IUPAC Name |

1-(3-aminothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLSKDGCLMDHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370630 | |

| Record name | 2-Acetyl-3-aminothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31968-33-9 | |

| Record name | 2-Acetyl-3-aminothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31968-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical and widely used method for synthesizing 2-aminothiophene derivatives. A notable modification for preparing 3-acetyl-2-aminothiophenes (structural isomers related to 2-acetyl-3-aminothiophene) involves the reaction of cyanoacetone with α-mercaptoaldehyde dimers in the presence of a base such as triethylamine in DMF solvent at moderate temperatures (~60 °C).

Key findings from this approach include:

- The cyclization of commercially available sodium salt precursors with α-mercaptoaldehyde dimers yields 3-acetyl-2-aminothiophenes.

- Subsequent heating with acetic anhydride converts these into stable acetamides, improving compound stability.

- Blocking reactive positions on the thiophene ring (e.g., 5-position) with nitro groups prevents unwanted dimerization during diazotization steps.

Representative reaction conditions and yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Cyanoacetone + α-mercaptoaldehyde dimers, triethylamine, DMF, 60 °C | Moderate | Formation of aminothiophene core |

| Acetylation | Heating with acetic anhydride reflux, 15-20 min | ~95 | Conversion to stable acetamide derivatives |

This method, while effective for related isomers, provides a foundation for synthesizing this compound via positional isomer manipulation or further functional group interconversion.

Microwave-Assisted Gewald-Type Synthesis

A patent describes an efficient microwave-assisted synthesis of 2-aminothiophene-3-carboxamide derivatives, which can be adapted for this compound preparation by using appropriate ketones such as acetyl-containing substrates.

- Reactants include 2-cyanoacetamide, sulfur, and ketones or aldehydes (e.g., acetone or hexanone analogs).

- Microwave heating at mild temperatures (25-55 °C) accelerates reaction times to 1-3 hours.

- Use of weak bases (e.g., triethylamine) added dropwise improves control over the reaction.

- Post-reaction workup involves dilution, extraction, and recrystallization, yielding high-purity products.

Typical reaction parameters and outcomes:

| Parameter | Value/Condition |

|---|---|

| Reactants molar ratio | 1 (2-cyanoacetamide):1–1.5 (S):1–1.5 (ketone/aldehyde) |

| Microwave temperature | 25–55 °C |

| Reaction time | 1–3 hours |

| Yield | Up to 85% |

| Purification | Silica gel or alumina chromatography |

An example includes reacting 2-cyanoacetamide (5 mmol), sulfur (5.25 mmol), triethylamine (5 mmol), and 3-hexanone (5 mmol) in ethanol under microwave irradiation to yield the aminothiophene derivative with acetyl functionality.

Direct Acetylation of Thiophene Derivatives

While the above methods focus on forming the aminothiophene core first, another approach involves direct acetylation of thiophene or aminothiophene derivatives to introduce the acetyl group at the 2-position.

A green and industrially scalable method for preparing 2-acetylthiophene (a key intermediate for this compound synthesis) involves:

- Reacting thiophene with acetic anhydride in the presence of a catalyst.

- Conducting the reaction at 70-80 °C for 3-5 hours.

- Direct distillation (rectification) to isolate the product.

- Recycling the residual reaction mixture for subsequent batches without additional catalyst.

| Component | Amount (kg) | Purity/Notes |

|---|---|---|

| Thiophene | 84 | 99% purity |

| Acetic anhydride | 102 | |

| Acetic acid | 100 | Used as solvent or additive |

- Temperature: 70-80 °C

- Reaction time: 2-5 hours

- Yield: 95%

- Product purity: 99.95% (GC analysis)

This method emphasizes environmental friendliness by minimizing solvent use and catalyst consumption, making it suitable for large-scale production of acetylated thiophene intermediates.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Modified Gewald Reaction | Cyanoacetone, α-mercaptoaldehyde dimers, triethylamine, DMF | 60 °C, reflux with acetic anhydride | ~95 | Stable acetamides formed, nitro blocking to avoid dimerization |

| Microwave-Assisted Gewald-Type | 2-Cyanoacetamide, sulfur, ketone/aldehyde, triethylamine | Microwave 25–55 °C, 1–3 h | Up to 85 | Mild conditions, rapid synthesis, chromatography purification |

| Direct Acetylation of Thiophene | Thiophene, acetic anhydride, catalyst | 70-80 °C, 3-5 h, distillation | 95 | Green, scalable industrial method, solvent-free preferred |

Research Findings and Notes

- The Gewald reaction and its modifications remain the cornerstone for synthesizing the aminothiophene core, enabling functionalization at desired ring positions.

- Microwave-assisted methods offer significant advantages in reaction time reduction and energy efficiency, with good yields and mild conditions.

- Direct acetylation methods provide a green and industrially viable route to acetylated thiophene intermediates, essential for further amination steps.

- Stabilization of intermediates via acetamide formation and strategic substitution (e.g., nitro groups) prevents side reactions such as dimerization, improving product purity and yield.

- Purification techniques commonly involve recrystallization and chromatographic methods to ensure high-quality final products.

化学反应分析

Types of Reactions: 2-Acetyl-3-aminothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the acetyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and temperatures around 0-25°C.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and temperatures around 0-25°C.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine, and temperatures around 25-50°C.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted thiophenes with different functional groups.

科学研究应用

Chemical Synthesis

2-Acetyl-3-aminothiophene serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex heterocyclic compounds due to its reactivity and versatility. The compound's structure allows for various modifications, making it an essential intermediate in synthesizing pharmaceuticals and fine chemicals.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex heterocycles. |

| Dye Production | Employed in the manufacture of dyes and pigments. |

| Fine Chemicals | Integral in producing various fine chemicals used in industrial applications. |

Biological Applications

The biological significance of this compound has been highlighted through various studies indicating its potential as a pharmacophore. Research has shown that derivatives of this compound exhibit antiviral, antibacterial, and antifungal activities.

Case Study: Antiviral Activity

A study demonstrated that this compound derivatives could inhibit viral replication mechanisms, making them promising candidates for developing antiviral medications targeting pathogens like SARS-CoV-2 .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Pathogen/Condition | Reference |

|---|---|---|

| Antiviral | SARS-CoV-2 | |

| Antibacterial | Uropathogenic E. coli | |

| Antifungal | Various fungal strains |

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role in drug discovery. Its derivatives have shown promise as anti-inflammatory and anticancer agents.

Case Study: Anticancer Properties

Research involving the synthesis of novel derivatives has indicated that certain compounds derived from this compound exhibit significant antiproliferative activity against various cancer cell lines, including lung and colon cancer cells .

Table 3: Anticancer Activity of Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.19 | |

| Compound B | HT29 (Colon) | 9.62 |

Industrial Applications

Beyond research settings, this compound finds applications in industrial processes, particularly in the production of dyes and pigments due to its chemical properties.

作用机制

The mechanism of action of 2-Acetyl-3-aminothiophene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular pathways involved can vary depending on the specific derivative and its intended use .

相似化合物的比较

Structural Comparison

The following table highlights structural and functional differences between 2-Acetyl-3-aminothiophene and analogous thiophene derivatives:

| Compound | Structure | CAS Number | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | Thiophene with acetyl (C=O) at C2 and amino (-NH₂) at C3 | 31968-33-9 | Acetyl, amino | C₆H₇NOS | 141.19 |

| 2-Acetyl-3-methylthiophene | Thiophene with acetyl (C=O) at C2 and methyl (-CH₃) at C3 | Not provided | Acetyl, methyl | C₇H₈OS | 140.20 |

| 2-Acetamidothiophene | Thiophene with acetamide (-NHCOCH₃) at C2 | Not provided | Acetamide | C₆H₇NOS | 141.19 |

| 3-Methylthiophene-2-carboxamide | Thiophene with carboxamide (-CONH₂) at C2 and methyl (-CH₃) at C3 | Not provided | Carboxamide, methyl | C₆H₇NOS | 141.19 |

Key Observations :

Challenges :

Structure-Activity Relationships (SAR) :

- Amino vs. Methyl: Amino-substituted derivatives show superior antioxidant activity compared to methyl analogues due to redox-active NH₂ groups .

- Acetyl vs. Carboxamide : Acetylated thiophenes are more lipophilic, favoring blood-brain barrier penetration, while carboxamides improve aqueous solubility .

Commercial Availability and Pricing

- This compound: Available in milligram-to-gram quantities (purity: ~95%) from specialty suppliers like Herbio Biotechnology (Shanghai), though discontinued by CymitQuimica .

- 2-Acetyl-3-methylthiophene : Offered by Georganics in multi-kilogram batches for industrial applications .

生物活性

2-Acetyl-3-aminothiophene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in drug development, drawing from various research findings and case studies.

This compound is classified as a thiophene derivative with potential applications in organic synthesis and medicinal chemistry. It serves as a valuable building block for the synthesis of more complex heterocyclic compounds, which are often utilized in drug discovery efforts. The compound can be synthesized through various methods, including the Gewald reaction, which allows for structural modifications that enhance its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Escherichia coli, particularly in inhibiting biofilm formation, which is crucial for bacterial virulence. The compound was found to prevent pili formation in uropathogenic strains, suggesting its potential as an antibiofilm agent .

Table 1: Antimicrobial Activity of this compound

| Target Organism | Activity Observed | Reference |

|---|---|---|

| E. coli UTI89 | Inhibition of biofilm formation | |

| Multi-drug resistant M. tuberculosis | Potent activity against strains |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms that do not involve retinoic acid receptors (RAR/RXR), indicating a unique pathway for its antiproliferative effects . Further research is required to elucidate the specific molecular targets involved.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.

- Biofilm Disruption : Its ability to interfere with pili formation in bacteria suggests that it disrupts biofilm integrity, reducing bacterial virulence .

- Cell Signaling Modulation : By interacting with specific receptors or signaling proteins, the compound can influence gene expression and cellular metabolism.

Case Studies

- Antibacterial Screening : A high-throughput screening campaign identified this compound derivatives as effective inhibitors of pili-dependent biofilm formation in clinical isolates of E. coli. This study emphasized the importance of structural modifications in enhancing antimicrobial activity .

- Antitubercular Research : Another study focused on the synthesis of new 2-amino-thiophenes, including derivatives of this compound, which demonstrated potent activity against multi-drug resistant strains of M. tuberculosis. These findings highlight the compound's potential as a lead structure for developing new antitubercular agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。